molecular formula C11H10N6O2S B2837278 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide CAS No. 2034280-05-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2837278
CAS No.: 2034280-05-0
M. Wt: 290.3
InChI Key: VXWWCTXGGVTFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a hydroxy group at position 8 and a methylthiazole-4-carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name

2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-6-14-7(5-20-6)10(18)13-4-8-15-16-9-11(19)12-2-3-17(8)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWWCTXGGVTFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. For example, starting from a pyrazine derivative, a triazole ring can be introduced through a cyclization reaction using hydrazine and a suitable aldehyde under acidic conditions.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated precursor, such as a bromoacetyl derivative.

    Coupling Reaction: The final step involves coupling the triazolopyrazine core with the thiazole moiety through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the triazolopyrazine ring can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, which could lead to the development of new medications for conditions such as cancer, bacterial infections, and inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the triazolopyrazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazole moiety can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Position 8 Substitutions

  • Hydroxy vs. Methoxy: The hydroxy group at position 8 in the target compound contrasts with methoxy-substituted analogs (e.g., N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide, ).
  • Amino and Nitrophenoxy Derivatives: Compounds like 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide () feature amino or nitrophenoxy groups, which may confer stronger electron-withdrawing effects or altered binding affinities .

Carboxamide Substituents

  • Methylthiazole vs. Phenyl-Triazole : The target’s 2-methylthiazole-4-carboxamide differs from phenyl-2H-1,2,3-triazole-4-carboxamide derivatives (). The methylthiazole’s compact, electron-rich structure may enhance steric accessibility and π-π stacking compared to bulkier phenyl-triazole groups .
  • Thiazolidine and Benzothiadiazole: Compounds like (R)-N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide () incorporate thiazolidine rings, which introduce conformational rigidity and hydrogen-bonding sites absent in the target compound .

Cytotoxicity and Membrane Stabilization

Compounds with ω-(7-aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acid residues () exhibit cytotoxicity and membrane stabilization, attributed to their ability to disrupt lipid metabolism or interact with purine receptors. The target’s methylthiazole may modulate these effects by altering lipophilicity or target specificity .

Metabolic Regulation

Derivatives like N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () demonstrate antioxidant and glucose metabolism-regulating properties. The hydroxy group at position 8 in the target compound could similarly influence redox signaling or enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Position 8 Substituent Carboxamide Substituent Key Properties/Activities References
N-((8-Hydroxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide Triazolopyrazine Hydroxy 2-Methylthiazole Potential cytotoxicity, solubility
N-((8-Methoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-benzothiadiazole-5-carboxamide Triazolopyrazine Methoxy Benzothiadiazole Enhanced metabolic stability
8-Amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-triazolo[1,5-a]pyrazine-6-carboxamide Triazolo[1,5-a]pyrazine Amino 4-Hydroxyphenethyl Electron-withdrawing effects
ω-(7-Aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids Triazolopyrazine with alkyl chain Oxo Alkylcarboxylic acid/amide Cytotoxicity, lipid metabolism

Q & A

Q. What are the recommended synthetic routes and reaction optimization strategies for this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, primarily focusing on coupling and cyclization steps. Key strategies include:

  • Amide Coupling: Use carbodiimide-based reagents (e.g., EDCI·HCl) with HOBt in DMF at 60°C for 18 hours to form the carboxamide linkage .
  • Cyclization: Employ carbonyl diimidazole (CDI) in DMF at 100°C under reflux for triazolopyrazine core formation .
  • Purification: Optimize yields via recrystallization (e.g., i-propanol/DMF mixtures) or column chromatography .

Optimization Table:

StepReagents/ConditionsYield Optimization StrategyReference
Amide couplingEDCI·HCl, HOBt, DIPEA in DMF at 60°CProlonged heating (18h) with TLC monitoring
CyclizationCDI in DMF at 100°CReflux for 24h followed by recrystallization

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm proton environments (e.g., methylthiazole protons at δ 2.5–3.0 ppm) and carbon backbone using 400–600 MHz spectrometers in DMSO-d6 .
  • HPLC: Achieve >95% purity using a C18 column with MeCN/H₂O gradients (e.g., 30–70% over 20 minutes) .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peaks within ±1 Da accuracy) .

Characterization Table:

TechniqueKey ParametersApplication ExampleReference
¹H NMR400-600 MHz, DMSO-d6Confirming methylthiazole proton signals
HPLCC18 column, MeCN/H₂O gradientPurity assessment (>95%)

Q. How can researchers design initial biological activity screens for this compound?

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve bioactivity?

Methodological Answer: Focus on modifying substituents while monitoring bioactivity:

  • 8-Hydroxy Group: Replace with methoxy to assess solubility-lipophilicity trade-offs (logP shifts from −0.5 to +1.2) .
  • Thiazole Methyl: Substitute with ethyl for metabolic stability (e.g., t₁/₂ increase from 2h to 6h in liver microsomes) .

SAR Table:

Substituent PositionModifications ObservedBioactivity ImpactReference
8-hydroxy groupReplacement with methoxyDecreased solubility, increased lipophilicity
Thiazole methylSubstitution with ethylEnhanced metabolic stability

Q. What experimental approaches elucidate the mechanism of action of this compound?

Methodological Answer:

  • Molecular Docking: Simulate binding to 14-α-demethylase (PDB: 3LD6) to identify hydrogen bonds with catalytic residues (e.g., His310) .
  • Enzyme Kinetics: Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Cellular Pathway Analysis: Use RNA-seq to identify downregulated genes in treated cancer cells (e.g., apoptosis pathways) .

Mechanistic Table:

MethodApplicationKey FindingsReference
Molecular dockingEnzyme binding sitesHydrogen bonding with catalytic residues
Enzyme inhibition assaysKinase activityIC₅₀ determination via radiometric assays

Q. How should researchers address contradictory data in bioactivity or synthesis studies?

Methodological Answer:

  • Synthesis Reproducibility: Systematically test solvent systems (DMF vs. THF) and catalysts (e.g., Pd/C vs. Ni) to resolve yield discrepancies .
  • Bioactivity Validation: Confirm MICs with time-kill assays or combine with fluorescence-based viability markers .
  • Statistical Rigor: Use ANOVA to compare batch-to-batch variability in potency (e.g., p < 0.05 for IC₅₀ differences) .

Contradiction Resolution Table:

Contradiction SourceResolution StrategyExample CaseReference
Varied synthetic yieldsSystematic solvent screeningDMF vs THF in coupling steps
Discrepant bioactivityOrthogonal assay validationConfirm MICs with time-kill studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.